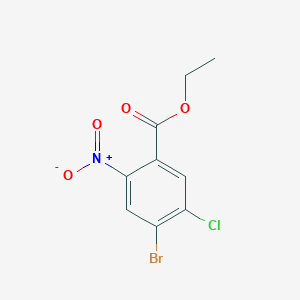

Ethyl 4-bromo-5-chloro-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-5-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H7BrClNO4 . It has a molecular weight of 308.52 .

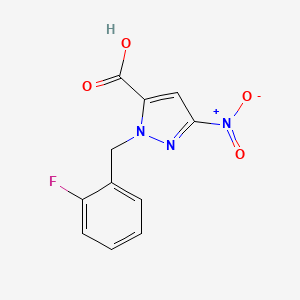

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrClNO4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.51 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Hydrogen Bond Interactions : Research by Calabrese, McPhail, and Sim (1966) examined the hydrogen bond interactions in propargyl 2-bromo-3-nitrobenzoate crystals. This study sheds light on the intermolecular interactions and the effects of different solvents on these interactions, relevant to understanding similar compounds like Ethyl 4-bromo-5-chloro-2-nitrobenzoate (Calabrese, McPhail, & Sim, 1966).

Solubility and Abraham Model Correlations : Liu et al. (2020) developed Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from water and gas phase, involving derivatives like 1,4-dichloro-2-nitrobenzene. Such studies are instrumental in understanding the solubility and interaction of this compound with various solvents (Liu et al., 2020).

Synthesis of Nitrogenous Heterocycles : Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block in the synthesis of various nitrogenous heterocycles. This research is indicative of the potential of this compound in similar synthetic applications (Křupková et al., 2013).

Esterification Studies : The research on the esterification of 4-nitrobenzoic acid, as studied by Liang Hong-ze (2013), can provide insights into similar processes involving this compound. Such studies are crucial for understanding reaction mechanisms and optimizing conditions for ester formation (Liang Hong-ze, 2013).

Nonlinear Optical Properties : The study of nonlinear optical properties of derivatives like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate by Nair et al. (2022) provides a framework for investigating similar properties in this compound. This research is significant for potential applications in photonic devices (Nair et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4-bromo-5-chloro-2-nitrobenzoate is a complex organic compound with a molecular weight of 308.52 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds with similar structures often undergo reactions such as nitration, bromination, and conversion from nitro groups to amines . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Propriétés

IUPAC Name |

ethyl 4-bromo-5-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBIBDXHJYUTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)

![1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2476345.png)

![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)

![N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate](/img/structure/B2476358.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)